[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride
Overview
Description
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H14Cl2N4S and its molecular weight is 245.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride (CAS No. 1461714-17-9) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action based on recent research findings.
- Molecular Formula : C7H15ClN4S
- Molecular Weight : 222.74 g/mol
- CAS Number : 1461714-17-9
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the triazole moiety. Triazoles are known for their ability to inhibit fungal growth and have shown promise against various bacterial strains. The compound in focus has been evaluated for its effectiveness against common pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 62.5 µg/mL |
Staphylococcus aureus | 78.12 µg/mL |
Enterococcus faecalis | 78.12 µg/mL |
These results indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The IC50 values indicate that the compound can effectively reduce cell viability in these cancer cell lines, suggesting a potential role in cancer therapy .
The biological activity of this compound is believed to stem from its ability to interfere with critical cellular processes in both bacteria and cancer cells.
- Inhibition of Enzyme Activity : Triazole derivatives often act as enzyme inhibitors. They can inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways essential for microbial growth and proliferation.
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies
A study conducted by Farooq et al. (2023) examined the synthesis and biological evaluation of several triazole derivatives, including this compound. The study reported significant antibacterial activity against resistant strains and promising anticancer efficacy in vitro .
Another investigation focused on the photophysical properties of triazole derivatives and their interactions with DNA, indicating potential applications in photodynamic therapy (PDT) . These findings support the versatility of triazole compounds in therapeutic applications.
Properties
IUPAC Name |
(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.2ClH/c1-3-11-6-9-8-5(4-7)10(6)2;;/h3-4,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAHDJOAAKDOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-17-9 | |
Record name | [5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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